molecular formula C11H16ClN B1268749 (4-Chlorobenzyl)isobutylamine CAS No. 69957-81-9

(4-Chlorobenzyl)isobutylamine

Cat. No. B1268749
CAS RN: 69957-81-9
M. Wt: 197.7 g/mol
InChI Key: HJCJKLVHXIFTPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(4-Chlorobenzyl)isobutylamine” has been reported. For instance, the synthesis of some synthetic azoic dyes, which have a 4-[(4-chlorobenzyl)oxy]azobenzene derived structure, was achieved using the Williamson etherification method .


Molecular Structure Analysis

While the exact molecular structure of “(4-Chlorobenzyl)isobutylamine” is not available, we can infer from its components. Isobutylamine, for example, has a molecular formula of C4H11N .


Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde has been observed in a study . This might provide some insights into the potential reactions of “(4-Chlorobenzyl)isobutylamine”.

Scientific Research Applications

Application in Structural Determination

Field

Chemistry, specifically X-ray structure determination .

Application Summary

The compound 4-chlorobenzyl chloride, which is structurally similar to (4-Chlorobenzyl)isobutylamine, has been used in structural determination studies .

Method of Application

Crystals suitable for diffraction were obtained from the inner surface of a commercial bottle which had been stored for >5 years, allowing slow sublimation .

Results

The resulting structure shows a perfectly planar chlorobenzene ring with the CH2–Cl bond almost orthogonal .

Application in Synthesis of Coumarin Carboxamide Derivatives

Field

Biocatalysis, specifically the enzymatic synthesis of coumarin carboxamide derivatives .

Application Summary

Isobutylamine, a compound structurally similar to (4-Chlorobenzyl)isobutylamine, has been used in the synthesis of coumarin carboxamide derivatives .

Method of Application

Salicylaldehyde and dimethyl malonate were reacted to obtain coumarin carboxylate methyl derivatives, which were then reacted with various amines under the catalysis of lipase TL IM from Thermomyces lanuginosus to obtain coumarin carboxamide derivatives in continuous flow reactors .

Results

The method includes mild reaction conditions, a short reaction time (40 min), reduced environmental pollution, higher productivity (STY = 31.2941 g L −1 h −1) and enzymes being relatively easy to obtain .

Application in Synthesis of Benzyl Halides

Field

Chemistry, specifically the synthesis of benzyl halides .

Application Summary

The isomerically pure 4-chlorobenzyl chloride, a compound structurally similar to (4-Chlorobenzyl)isobutylamine, was first reported in 1878 as being a low-melting solid, prepared by chlorination of pure 4-chlorotoluene .

Method of Application

The compound was prepared by chlorination of pure 4-chlorotoluene .

Results

The compound is described as melting at 29 °C and being highly volatile, undergoing ready sublimation at normal temperatures .

Application in Continuous Flow Biocatalysis

Application Summary

Isobutylamine, a compound structurally similar to (4-Chlorobenzyl)isobutylamine, was used for the synthesis of isobutyl-coumarin-3-carboxamide in continuous flow reactors .

Method of Application

Coumarin-3-carboxylate methyl ester and isobutylamine were reacted under the catalysis of lipase TL IM from Thermomyces lanuginosus .

Results

The method includes mild reaction conditions, a short reaction time (40 min), reduced environmental pollution, higher productivity (STY = 31.2941 g L −1 h −1), and enzymes being relatively easy to obtain .

Safety And Hazards

The safety data sheet for Isobutylamine indicates that it is highly flammable and toxic if swallowed. It can cause severe skin burns, eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “(4-Chlorobenzyl)isobutylamine” are not available, research into similar compounds continues. For instance, the X-ray structure of 4-chlorobenzyl chloride was determined for the first time recently .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCJKLVHXIFTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359380
Record name (4-CHLOROBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorobenzyl)isobutylamine

CAS RN

69957-81-9
Record name 4-Chloro-N-(2-methylpropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69957-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-CHLOROBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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